17β-HSD3 Inhibitory Potency: A 6.3-Fold Increase Over the C6 Analogue
1-(4-Hydroxyphenyl)nonan-1-one is identified as the most potent inhibitor in a homologous series of 4-hydroxyphenyl ketones, demonstrating a 6.3-fold improvement in IC50 compared to the hexyl (C6) analogue. This quantifies the critical importance of the nine-carbon alkyl chain for achieving high-affinity binding to the 17β-HSD3 active site [1].
| Evidence Dimension | Inhibitory Potency (IC50) against 17β-HSD3 |
|---|---|
| Target Compound Data | IC50 = 2.86 µM |
| Comparator Or Baseline | 1-(4-Hydroxyphenyl)hexan-1-one (C6 analogue) IC50 = 18.02 µM |
| Quantified Difference | 6.3-fold more potent |
| Conditions | In vitro enzyme inhibition assay; recombinant rat 17β-HSD3. |
Why This Matters
This quantifies the C9 chain's necessity for potency, preventing procurement of weaker C6 analogues for assay development.
- [1] BRENDA Enzyme Database. Literature summary for 1.1.1.64. Data extracted from Lota et al. (2006) Bioorg. Med. Chem. Lett., 16, 4519-4522. View Source
